![molecular formula C10H12FN B3117672 5-Fluoro-3,3-dimethylindoline CAS No. 225642-33-1](/img/structure/B3117672.png)
5-Fluoro-3,3-dimethylindoline
Overview
Description
5-Fluoro-3,3-dimethylindoline is a chemical compound with the CAS Number: 225642-33-1 . It has a molecular weight of 165.21 and its IUPAC name is 5-fluoro-3,3-dimethylindoline . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-Fluoro-3,3-dimethylindoline is 1S/C10H12FN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Chemical Synthesis
“5-Fluoro-3,3-dimethylindoline” is used in chemical synthesis . It’s a gray powder with a molecular weight of 165.21 .
Chemoenzymatic Processes
This compound has been mentioned in the context of stereoselective synthesis of 2,3-disubstituted indolines diastereoisomers by chemoenzymatic processes . This suggests its potential use in the development of new synthetic methodologies.
Material Science
The team of scientists at MilliporeSigma, who have experience in all areas of research including Material Science, have worked with "5-Fluoro-3,3-dimethylindoline" . This suggests that it might have applications in the field of Material Science.
Fluorophores Development
Recent literature highlights the significance of adding malononitrile moiety and halogen substituents to the squaraine scaffold to create redshifted fluorophores into the near-infrared optical region . “5-Fluoro-3,3-dimethylindoline” could potentially be used in the synthesis of these fluorophores.
Safety and Hazards
properties
IUPAC Name |
5-fluoro-3,3-dimethyl-1,2-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVRHJFNQKFPBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3,3-dimethylindoline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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